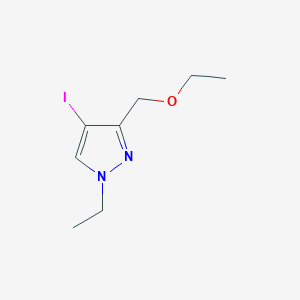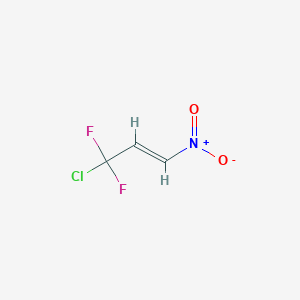
1-Bromo-4-(3-bromopropyl)benzene
Vue d'ensemble
Description
1-Bromo-4-(3-bromopropyl)benzene is a chemical compound with the molecular formula C9H10Br2. It has a molecular weight of 277.99 . The compound is a colorless to yellow liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Bromo-4-(3-bromopropyl)benzene is 1S/C9H10Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine atoms on the benzene ring and the propyl chain.Physical And Chemical Properties Analysis
1-Bromo-4-(3-bromopropyl)benzene is a colorless to yellow liquid at room temperature . It has a molecular weight of 277.99 . The compound’s boiling point is approximately 281.5±15.0C at 760 mmHg .Applications De Recherche Scientifique
Chemical Synthesis
“1-Bromo-4-(3-bromopropyl)benzene”, also known as “3-bromopropyl benzene” or “1-Bromo-3-phenylpropane”, is often used in chemical synthesis . Its bromine groups make it a good candidate for reactions involving nucleophilic substitution or elimination.
Phase-Transfer Catalysis
This compound is used in etherification reactions under phase-transfer catalytic conditions . In such reactions, it can act as a source of bromopropyl groups, which can be transferred to other molecules.
Analytical Chemistry
“1-Bromo-4-(3-bromopropyl)benzene” can be used as a standard or internal reference in various analytical techniques, such as mass spectrometry . Its unique mass-to-charge ratio and fragmentation pattern can help in the identification and quantification of other compounds.
Safety and Hazards
1-Bromo-4-(3-bromopropyl)benzene is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mécanisme D'action
Target of Action
The primary targets of 1-Bromo-4-(3-bromopropyl)benzene are the carbon atoms at the benzylic position . The benzylic position refers to the carbon atom next to the carbon of the benzene ring . This compound can interact with these carbon atoms, leading to various chemical reactions .
Mode of Action
1-Bromo-4-(3-bromopropyl)benzene can undergo several types of reactions. One of the main reactions is free radical bromination . In this reaction, a hydrogen atom at the benzylic position is replaced by a bromine atom . This reaction is facilitated by the stability of the benzylic radical, which is resonance-stabilized .
Another important reaction is nucleophilic substitution, which can occur via either an SN1 or SN2 pathway . In these reactions, a nucleophile attacks the carbon atom at the benzylic position, leading to the replacement of the bromine atom .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-4-(3-bromopropyl)benzene are largely dependent on the specific reactions it undergoes. For instance, in free radical bromination, the compound can generate brominated derivatives . These derivatives can participate in further reactions, affecting various biochemical pathways .
Pharmacokinetics
Information on the pharmacokinetics of 1-Bromo-4-(3-bromopropyl)benzene is currently limited. It’s known that the compound is a liquid at room temperature . Its physical properties, such as its boiling point and flash point, may influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of 1-Bromo-4-(3-bromopropyl)benzene’s action depend on the specific reactions it undergoes and the context in which these reactions occur. For example, the compound can generate brominated derivatives through free radical bromination . These derivatives can have various effects, depending on their specific structures and the biochemical pathways they interact with .
Action Environment
The action of 1-Bromo-4-(3-bromopropyl)benzene can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature and the presence of catalysts . Additionally, the compound’s stability and reactivity can be influenced by factors such as pH and the presence of other chemical species .
Propriétés
IUPAC Name |
1-bromo-4-(3-bromopropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOADVRCIRXGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(3-bromopropyl)benzene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


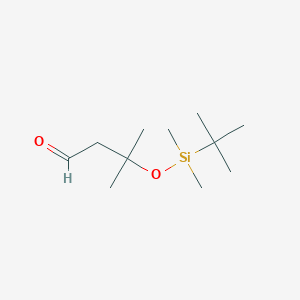
![2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine](/img/structure/B2500169.png)
![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2500170.png)
![N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2500172.png)
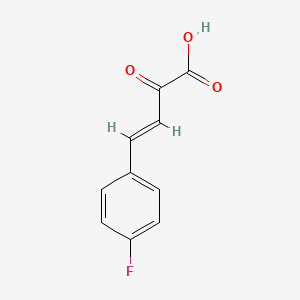
![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)
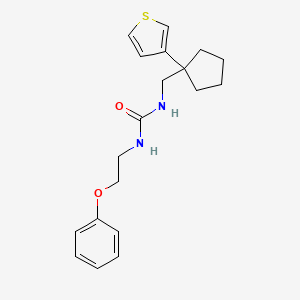
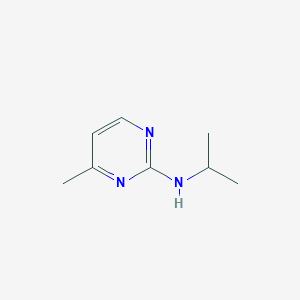
![1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2500182.png)
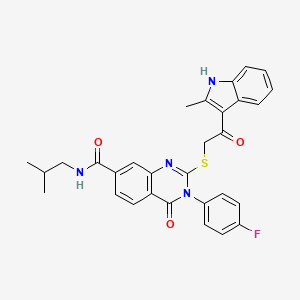
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/no-structure.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2500187.png)
